Loxoribine

Beschreibung

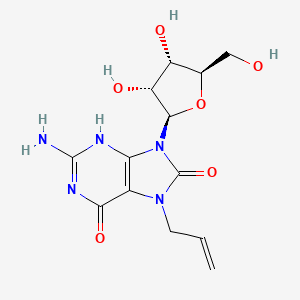

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRFBBZFHHYGT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046748 | |

| Record name | Loxoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121288-39-9 | |

| Record name | Loxoribine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxoribine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOXORIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loxoribine's Mechanism of Action in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxoribine (7-allyl-8-oxoguanosine) is a potent synthetic guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] By activating TLR7, this compound triggers a robust innate immune response, leading to the production of a distinct profile of cytokines and the activation of various immune effector cells. This guide provides an in-depth overview of the molecular mechanisms underlying this compound's immunostimulatory properties, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Mechanism: TLR7 Agonism

This compound's primary mechanism of action is the specific activation of TLR7, an endosomal pattern recognition receptor crucial for the detection of single-stranded RNA (ssRNA) viruses.[1][3] Unlike some other imidazoquinoline-based TLR7 agonists like R848, this compound is highly specific for TLR7 and does not stimulate TLR8.[1][3]

The activation of TLR7 by this compound is a multi-step process that occurs within the endosomal compartment and is dependent on endosomal acidification and maturation.[2][4] This process initiates a downstream signaling cascade that is critically dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][4][5]

Signaling Pathway

Upon binding of this compound to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of MyD88. This initiates the formation of a larger signaling complex, culminating in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7). The activation of these transcription factors drives the expression of a wide range of pro-inflammatory cytokines and type I interferons.[3][6]

Quantitative Data on this compound-Induced Immune Responses

This compound's activation of TLR7 leads to a dose-dependent induction of various cytokines and the activation of immune cells. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytokine Induction by this compound

| Cell Type | This compound Concentration | Cytokines Induced | Fold Increase/Concentration | Reference |

| Murine Spleen Cells | Dose-dependent | IL-1α, IL-6, TNF-α, IFN-γ | Not specified | [1] |

| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | 250 μM | IL-12, IL-23, IL-27, IL-10 | Not specified | [4] |

| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | Pro-inflammatory cytokines | Not specified | [7] |

Table 2: In Vivo Effects of this compound

| Animal Model | This compound Dose | Effect | Observation | Reference |

| Mice | 3 mg/mouse (optimal) | Enhanced splenic NK cell activity | Dose-related enhancement | [8] |

| Mice | 2 mg (s.c. or i.v.) | Activation of NK cells | Not specified | [9] |

| Mice | Not specified | Induction of serum IL-1α, IL-6, TNF-α, IFN-γ | Detected in sera | [1] |

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on commonly used techniques in immunology and information gathered from the search results.

In Vitro Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps to measure cytokine production from human PBMCs upon stimulation with this compound.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

96-well cell culture plates

-

Human IFN-α, TNF-α, IL-6 ELISA kits

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment using a hemocytometer and trypan blue.

-

Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.

-

Stimulation: Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 1 mM) to the wells. Include a vehicle-only control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.

-

Cytokine Measurement: Determine the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature Mo-DCs and their subsequent maturation using this compound.

Materials:

-

Human PBMCs

-

MACS CD14 MicroBeads

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

This compound

-

Flow cytometry antibodies (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR)

Procedure:

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Differentiation of Immature DCs: Culture the purified monocytes for 5-6 days in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to generate immature dendritic cells (iDCs).

-

Maturation with this compound: Harvest the iDCs and re-plate them in fresh medium. Stimulate the iDCs with this compound (e.g., 250 µM) for 48 hours to induce maturation.[4]

-

Analysis of Maturation Markers: After incubation, harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).

-

Flow Cytometry: Analyze the expression of maturation markers by flow cytometry to assess the maturation status of the DCs.

Natural Killer (NK) Cell Activation Assay

This protocol outlines a method to assess the activation of NK cells by this compound.

Materials:

-

Murine spleen cells or human PBMCs

-

This compound

-

YAC-1 (for murine NK cells) or K562 (for human NK cells) target cells

-

Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit

-

Flow cytometry antibodies (e.g., anti-CD69, anti-CD107a)

Procedure:

-

Effector Cell Preparation: Prepare a single-cell suspension of murine splenocytes or isolate human PBMCs.

-

Stimulation: Incubate the effector cells with this compound at various concentrations for a specified period (e.g., 4-24 hours).

-

Target Cell Preparation: Label the target cells (YAC-1 or K562) with 51Cr or a fluorescent dye according to the assay kit instructions.

-

Co-culture: Co-culture the this compound-stimulated effector cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Cytotoxicity Measurement: After a 4-hour incubation, measure the release of 51Cr or the fluorescence signal from lysed target cells to determine the percentage of specific lysis.

-

Activation Marker Analysis (Optional): For a more detailed analysis of NK cell activation, stain the effector cells with antibodies against activation markers like CD69 and the degranulation marker CD107a, and analyze by flow cytometry.

Conclusion

This compound is a well-characterized TLR7 agonist that potently stimulates the innate immune system. Its specific mechanism of action, centered on the MyD88-dependent signaling pathway, leads to the production of a Th1-polarizing cytokine milieu and the activation of key immune cells such as dendritic cells and natural killer cells. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the immunomodulatory properties of this compound for therapeutic applications. Further research to obtain more detailed quantitative data, such as EC50 values for various endpoints, will be valuable for the continued development of this and other TLR7-based immunotherapies.

References

- 1. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Loxoribine as a selective TLR7 agonist

An In-Depth Technical Guide to Loxoribine as a Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (7-allyl-7,8-dihydro-8-oxo-guanosine) is a synthetic guanosine analog that has been identified as a potent and selective agonist for Toll-like Receptor 7 (TLR7).[1][2] As an immunostimulatory compound, it activates various components of the innate immune system, leading to a cascade of downstream effects, including the maturation of dendritic cells, activation of Natural Killer (NK) cells, and the production of a distinct profile of cytokines.[3][4][5] Its ability to modulate immune responses has positioned it as a valuable tool in immunological research and a potential candidate for therapeutic applications, including as a vaccine adjuvant and in anti-tumor therapies.[1][6][7] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative activity, and detailed experimental protocols for its use.

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by selectively targeting TLR7, an endosomal pattern recognition receptor.[1][8] The activation of TLR7 by this compound is dependent on the acidification and maturation of endosomes.[1][9] Upon binding, TLR7 undergoes dimerization, initiating a MyD88-dependent signaling cascade.[1][10] This pathway involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1.[11][12] This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which subsequently activates the TAK1 complex.[11][13] Ultimately, this cascade results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which translocate to the nucleus to induce the expression of Type I interferons and pro-inflammatory cytokines.[8][11][13]

Caption: this compound-induced TLR7 signaling pathway.

Selectivity and Potency

This compound is characterized by its high selectivity for TLR7. Studies using reporter cell lines engineered to express specific Toll-like receptors have demonstrated that this compound activates human and mouse TLR7 but does not stimulate TLR8, even at high concentrations.[8][9][14] This specificity distinguishes it from other imidazoquinoline-based TLR agonists like Resiquimod (R-848), which activate both TLR7 and TLR8.[1][14]

| Receptor | Species | Agonist Activity | Reference |

| TLR7 | Human | Yes | [8][9] |

| TLR7 | Mouse | Yes | [8] |

| TLR8 | Human | No | [8][9][14] |

| TLR8 | Mouse | No | [14] |

| Caption: Specificity of this compound for TLR7 and TLR8. |

Quantitative In Vitro Activity

The biological activity of this compound has been quantified across various in vitro models, demonstrating dose-dependent effects on immune cell activation and function.

| Cell Type | Assay | Concentration Range | Optimal/Effective Conc. | Incubation Time | Key Observations | Reference |

| Murine Spleen Cells | NK Cell Cytotoxicity | Not specified | 50 - 150 µM | 10 hours | Peak enhancement of NK cell activity. | [15] |

| Human Monocyte-Derived Dendritic Cells (MoDCs) | Maturation (CD Marker Upregulation) | Not specified | 250 µM | 48 hours | Upregulation of CD40, CD54, CD80, CD83, CCR7. | [2][5] |

| Human MoDCs | Cytokine Production (ELISA) | Not specified | 250 µM | 48 hours | Increased production of IL-12, IL-23, IL-27, IL-10. | [5] |

| HEK-Blue™ Reporter Cells | NF-κB Activation | Not specified | 1 mM (300 µg/ml) | Not specified | Recommended working concentration for cellular assays. | [8] |

| Caption: Summary of this compound's In Vitro Dose-Response Data. |

Cytokine Induction Profile

This compound induces a selective and robust cytokine response, which is crucial for its immunostimulatory effects. The profile of induced cytokines can vary depending on the cell type and species.

| System | Cell Type | Cytokine | Effect (mRNA/Protein) | Reference |

| Murine | Spleen Cells | IL-1α | mRNA & Protein Increased | [3] |

| Murine | Spleen Cells | IL-6 | mRNA & Protein Increased | [3][16] |

| Murine | Spleen Cells | TNF-α | mRNA & Protein Increased | [3][16] |

| Murine | Spleen Cells | TNF-β | mRNA Increased | [3] |

| Murine | Spleen Cells | IFN-α/β | mRNA & Protein Increased | [3][16] |

| Murine | Spleen Cells | IFN-γ | mRNA & Protein Increased | [3][16] |

| Murine | Spleen Cells | IL-12 (p40) | mRNA Increased | [3] |

| Murine | Spleen Cells | IL-2, IL-3, IL-4, IL-5, IL-7, GM-CSF | No mRNA Increase | [3] |

| Human | Monocyte-Derived Dendritic Cells | IL-12 | Protein Increased | [5] |

| Human | Monocyte-Derived Dendritic Cells | IL-23 | Protein Increased | [5] |

| Human | Monocyte-Derived Dendritic Cells | IL-27 | Protein Increased | [5] |

| Human | Monocyte-Derived Dendritic Cells | IL-10 | Protein Increased | [5] |

| Human | Monocyte-Derived Dendritic Cells | IFN-β | No Protein Modulation | [5] |

| Caption: Cytokine Profile Induced by this compound. |

Experimental Protocols

In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (MoDCs)

This protocol describes the generation of immature MoDCs from human monocytes and their subsequent maturation using this compound.[5]

Methodology:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using CD14 magnetic beads.

-

Differentiation of Immature MoDCs: Culture the purified monocytes for 6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-4 (IL-4).

-

This compound Stimulation: On day 6, harvest the resulting immature MoDCs. Resuspend the cells in fresh culture medium and stimulate with 250 µM this compound for an additional 48 hours. A vehicle control (e.g., DMSO) should be run in parallel.

-

Phenotypic Analysis: After 48 hours of stimulation, harvest the cells. Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD40, CD54, CD80, CD83, CCR7, TLR7) and analyze by flow cytometry to assess the maturation status.

-

Functional Analysis:

-

Cytokine Production: Collect the culture supernatants from step 3 and measure the concentration of secreted cytokines (e.g., IL-12, IL-23, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Allostimulatory Capacity: Co-culture the this compound-treated MoDCs with allogeneic CD4+ T cells in a mixed leukocyte reaction (MLR). Measure T cell proliferation (e.g., by CFSE dilution or ³H-thymidine incorporation) and cytokine secretion (e.g., IFN-γ, IL-17) to determine the T-cell polarizing capability of the DCs.

-

Caption: Experimental workflow for MoDC maturation.

Applications and Future Directions

This compound's potent and selective immunostimulatory properties make it a subject of interest in several areas of drug development:

-

Vaccine Adjuvant: By promoting dendritic cell maturation and a Th1-polarizing cytokine environment, this compound can enhance the immunogenicity of co-administered antigens, making it a promising adjuvant for vaccines against infectious diseases and cancer.[4][6][7]

-

Anti-Tumor Therapy: this compound can activate NK cells and other cytotoxic effectors, directly contributing to anti-tumor immunity.[6][15] Its ability to mature dendritic cells also enhances the cross-presentation of tumor antigens, potentially leading to more robust anti-tumor T-cell responses.[5] When combined with other therapies, such as IL-2, it has shown synergistic effects in inhibiting tumor metastasis.[6]

Conclusion

This compound is a well-characterized, selective TLR7 agonist that serves as a powerful tool for modulating the innate immune system. Its defined mechanism of action through the TLR7/MyD88 pathway, specific cytokine induction profile, and potent effects on key immune cells like dendritic cells and NK cells underscore its utility. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers aiming to harness the therapeutic potential of TLR7 activation.

References

- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new approach to vaccine adjuvants. Immunopotentiation by intracellular T-helper-like signals transmitted by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. invivogen.com [invivogen.com]

- 15. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxoribine: A Technical Guide to its Antiviral and Antitumor Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has demonstrated potent antiviral and antitumor activities. Its mechanism of action is primarily mediated through the specific agonism of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that results in the production of a range of immunomodulatory cytokines, including type I interferons, tumor necrosis factor-alpha (TNF-α), and various interleukins. This comprehensive technical guide details the antiviral and antitumor properties of this compound, presenting quantitative data, in-depth experimental methodologies, and visual representations of its mechanism of action.

Introduction

This compound is a guanosine analog with substitutions at the N7 and C8 positions. It is a selective and potent agonist for Toll-like receptor 7 (TLR7), with no significant activity at TLR8.[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the recognition of single-stranded RNA (ssRNA) viruses and the subsequent initiation of an antiviral immune response.[1] By mimicking viral ssRNA, this compound activates the innate immune system, leading to a robust production of cytokines that mediate its antiviral and antitumor effects.[1][2]

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. This process occurs within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. The activation of TLR7 by this compound requires endosomal maturation.[1][3]

The signaling cascade is initiated by the binding of this compound to TLR7, which then recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 associates with TRAF6, leading to the activation of downstream pathways, including the NF-κB and MAPK pathways. The activation of these pathways culminates in the translocation of transcription factors, such as NF-κB and interferon regulatory factor 7 (IRF7), to the nucleus, where they induce the expression of genes encoding for type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1]

Antiviral Activity

This compound's antiviral activity is a direct consequence of the induction of type I interferons and other antiviral cytokines.

Quantitative Data

While specific EC50 and IC50 values for this compound against a broad range of viruses are not extensively reported in publicly available literature, its dose-dependent antiviral effects have been demonstrated.

| Virus | In Vitro/In Ovo Model | This compound Concentration/Dose | Observed Effect | Reference |

| Influenza A Virus | In vitro & in ovo | Dose-dependent | Inhibition of viral replication.[1] | [1] |

| Hepatitis B Virus (HBV) | Peripheral Blood Mononuclear Cells (PBMCs) from chronically infected patients | Not specified | Significantly decreased production of IFN-α in response to HBV.[4][5] | [4],[5] |

Experimental Protocols

3.2.1. In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.[6][7][8][9][10]

-

Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Preparation: The target virus is diluted to a concentration that produces a countable number of plaques.

-

Compound Treatment: Serial dilutions of this compound are prepared.

-

Infection: The cell monolayers are infected with the virus in the presence or absence of this compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-14 days).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each this compound concentration compared to the untreated virus control. The 50% effective concentration (EC50) can be determined from the dose-response curve.

References

- 1. Toll-like receptor 7 ligands inhibit influenza A infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toll-Like Receptor Response to Hepatitis B Virus Infection and Potential of TLR Agonists as Immunomodulators for Treating Chronic Hepatitis B: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of TLR7/9 leads to deficient production of IFN-α from plasmacytoid dendritic cells in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asm.org [asm.org]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

Loxoribine's Role in Dendritic Cell Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoribine, a synthetic guanosine analog, has emerged as a potent immunomodulator through its selective agonism of Toll-like receptor 7 (TLR7). This technical guide provides an in-depth analysis of this compound's pivotal role in promoting the maturation of dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity. By activating the TLR7/MyD88-dependent signaling pathway, this compound induces a cascade of events within DCs, leading to their phenotypic and functional maturation. This includes the upregulation of co-stimulatory molecules, enhanced cytokine production, and an increased capacity to stimulate T-cell responses, particularly skewing them towards T helper 1 (Th1) and Th17 profiles. This guide consolidates quantitative data on these effects, details experimental protocols for their assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Dendritic cells are professional antigen-presenting cells (APCs) that play a critical role in initiating and shaping adaptive immune responses. Their maturation state is a key determinant of their ability to prime naive T cells and orchestrate an effective immune response against pathogens and tumors.[1] this compound (7-allyl-8-oxoguanosine) is a small molecule that has been identified as a selective agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in endosomal compartments of immune cells, including DCs.[2] Activation of TLR7 by this compound mimics the recognition of single-stranded viral RNA, triggering a potent pro-inflammatory and immunomodulatory response. This guide delves into the molecular mechanisms and functional consequences of this compound-induced DC maturation.

Mechanism of Action: The TLR7-MyD88 Signaling Pathway

This compound exerts its effects on dendritic cells by binding to and activating TLR7 within endosomal compartments. This engagement initiates a MyD88-dependent signaling cascade, a common pathway for most TLRs.[3][4] The activation of this pathway is contingent on endosomal acidification and maturation.[3]

Upon this compound binding, TLR7 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3] This leads to the subsequent recruitment and activation of IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1, and TNF receptor-associated factor 6 (TRAF6). This complex then activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the activation of transcription factors like AP-1.[5] These transcription factors translocate to the nucleus and induce the expression of a wide array of genes involved in DC maturation, including co-stimulatory molecules, and pro-inflammatory cytokines.[5]

Quantitative Data on this compound-Induced Dendritic Cell Maturation

The stimulation of dendritic cells with this compound leads to quantifiable changes in their phenotype and function. The following tables summarize the key quantitative data reported in the literature.

Upregulation of Maturation Markers

This compound treatment significantly increases the expression of co-stimulatory and maturation markers on the surface of monocyte-derived dendritic cells (Mo-DCs). This phenotypic maturation is crucial for their ability to effectively activate naive T cells.

| Marker | Description | Reported Upregulation (Fold Change or % Increase) | Reference |

| CD40 | Co-stimulatory molecule crucial for T-cell help and DC licensing. | Upregulated | [6] |

| CD54 (ICAM-1) | Adhesion molecule involved in DC-T cell interaction. | Upregulated | [6] |

| CD80 | Co-stimulatory molecule (B7.1) that binds to CD28 on T cells. | Upregulated | [6] |

| CD83 | A hallmark of mature DCs. | Upregulated | [6] |

| CD86 | Co-stimulatory molecule (B7.2) that binds to CD28 on T cells. | Upregulated | [6] |

| CCR7 | Chemokine receptor that directs migration of mature DCs to lymph nodes. | Upregulated | [6] |

| MHC Class II | Presents processed antigens to CD4+ T cells. | No significant change reported in some studies. | [7] |

Note: Specific fold changes in Mean Fluorescence Intensity (MFI) can vary depending on experimental conditions and donor variability. The table indicates a general trend of upregulation as consistently reported.

Cytokine Production Profile

This compound stimulation induces the secretion of a distinct profile of cytokines by dendritic cells, which plays a critical role in shaping the subsequent T-cell response.

| Cytokine | Primary Function in this Context | Reported Concentration (pg/mL or Fold Increase) | Reference |

| IL-12p70 | Key inducer of Th1 differentiation and IFN-γ production. | Stimulated production | [6] |

| IL-23 | Promotes the development and maintenance of Th17 cells. | Stimulated production | [6] |

| IL-27 | Has pleiotropic effects, including promoting Th1 responses. | Stimulated production | [6] |

| IL-10 | An immunoregulatory cytokine. | Stimulated production | [6] |

| IL-6 | Pro-inflammatory cytokine, crucial for reversing Treg suppression. | Dramatically increased | [7] |

| TNF-α | Pro-inflammatory cytokine. | Higher in this compound-treated DCs | [7] |

| IFN-β | Type I interferon. | Not modulated in some studies with Mo-DCs. | [6] |

Note: Cytokine concentrations are highly dependent on the experimental setup, including cell density and stimulation time. The table reflects the reported induction of these cytokines.

Functional Consequences

The maturation of dendritic cells induced by this compound translates into enhanced functional capabilities, particularly in their interaction with T cells.

| Functional Outcome | Description | Quantitative Measure | Reference |

| T-cell Proliferation | This compound-matured DCs have an increased capacity to stimulate the proliferation of allogeneic CD4+ T cells. | Stronger proliferation at lower DC:T-cell ratios (e.g., 1:80). | [6] |

| Th1 Polarization | Enhanced production of IFN-γ by co-cultured T cells. | Significantly higher levels of IFN-γ. | [6] |

| Th17 Polarization | Increased production of IL-17 by co-cultured T cells. | Significantly higher levels of IL-17. | [6] |

| Reversal of Treg Suppression | This compound-treated DCs can overcome the suppressive effects of regulatory T cells (Tregs) on effector T-cell proliferation. | Abrogation of Treg-mediated suppression, dependent on IL-6. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on dendritic cell maturation.

Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

References

- 1. Suppression of Human Dendritic Cells by Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Maturation of monocyte-derived dendritic cells with Toll-like receptor 3 and 7/8 ligands combined with prostaglandin E2 results in high interleukin-12 production and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sanguinebio.com [sanguinebio.com]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

Loxoribine-Induced Cytokine Production: A Technical Guide for Researchers

An In-depth Examination of the Immunostimulatory Profile of a Selective TLR7 Agonist

Abstract

Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has garnered significant interest within the scientific community for its potent immunostimulatory properties. As a selective Toll-like receptor 7 (TLR7) agonist, this compound activates innate immune responses, leading to the production of a distinct profile of cytokines. This technical guide provides a comprehensive overview of the cytokine production profile induced by this compound, detailing its mechanism of action, the specific cytokines elicited in various cellular models, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and oncology.

Introduction

This compound is a powerful immunostimulatory compound that functions by selectively activating Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2] TLR7 is primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells, where it recognizes single-stranded RNA (ssRNA) viruses.[1] this compound, as a guanosine analog, mimics viral ssRNA, thereby triggering TLR7-mediated signaling cascades that culminate in the production of Type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines.[1] This targeted activation of the innate immune system underscores this compound's potential as a therapeutic agent in antiviral and anticancer applications.

Mechanism of Action: The TLR7 Signaling Pathway

This compound's immunostimulatory effects are initiated through its specific binding to TLR7 within the endosomal compartment of immune cells. This interaction is dependent on endosomal acidification and maturation.[3] The binding of this compound to TLR7 induces a conformational change in the receptor, leading to its dimerization and the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][3] This recruitment initiates a downstream signaling cascade that involves members of the interleukin-1 receptor-associated kinase (IRAK) family and tumor necrosis factor receptor-associated factor 6 (TRAF6).

Ultimately, this signaling pathway leads to the activation of two key transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[1] The activation of NF-κB is a central event in the induction of pro-inflammatory cytokines, while IRF7 activation is critical for the production of type I interferons. The concerted action of these transcription factors results in the robust and specific cytokine signature associated with this compound stimulation.

This compound-Induced Cytokine Profile: Quantitative Data

This compound induces a distinct and robust cytokine response in both murine and human immune cells. The following tables summarize the key cytokines produced upon this compound stimulation.

Table 1: Cytokine Production in Murine Spleen Cells

| Cytokine | Method of Detection | Observation | Reference |

| IL-1α | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |

| IL-6 | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |

| TNF-α | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |

| IFN-γ | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |

| IFN-α/β | Bioassay & RT-PCR | Rapid increase in activity and mRNA levels.[4] | --INVALID-LINK-- |

| TNF-β | RT-PCR | Enhanced mRNA levels.[4] | --INVALID-LINK-- |

| IL-12 (p40) | RT-PCR | Increased mRNA levels.[4] | --INVALID-LINK-- |

| IL-2, IL-3, IL-4, IL-5, IL-7, GM-CSF | RT-PCR | No increase in mRNA levels.[4] | --INVALID-LINK-- |

Table 2: Cytokine Production in Human Monocyte-Derived Dendritic Cells (MoDCs)

| Cytokine | This compound Concentration | Incubation Time | Method of Detection | Observation | Reference |

| IL-12 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |

| IL-23 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |

| IL-27 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |

| IL-10 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess this compound-induced cytokine production.

Preparation of Murine Splenocytes and this compound Stimulation

This protocol outlines the isolation of murine splenocytes and their subsequent stimulation with this compound for cytokine analysis.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

70 µm cell strainer

-

Red blood cell (RBC) lysis buffer

-

Sterile dissection tools

-

Petri dishes

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Euthanize mice according to institutional guidelines.

-

Aseptically harvest spleens and place them in a petri dish containing sterile RPMI 1640 medium.

-

Gently disrupt the spleens using the plunger of a sterile syringe to release the splenocytes.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of RBC lysis buffer. Incubate for 5 minutes at room temperature.

-

Add 10 mL of RPMI 1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the splenocytes in complete RPMI 1640 medium.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Seed the splenocytes in a 24-well plate at a density of 2 x 10^6 cells/mL.

-

Prepare a stock solution of this compound and add it to the cell cultures at the desired final concentrations (e.g., 10, 50, 100 µM).

-

Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).

-

After incubation, collect the cell culture supernatants by centrifugation and store them at -80°C for cytokine analysis.

References

- 1. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The MyD88-Dependent Signaling Pathway of Loxoribine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoribine, a guanosine analog, is a potent synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Its ability to selectively activate TLR7 positions it as a significant compound in immunology and drug development, with potential applications in antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the MyD88-dependent signaling pathway activated by this compound, detailing the molecular interactions, downstream effects, and experimental methodologies used to elucidate this pathway.

Core Signaling Pathway

This compound exerts its immunostimulatory effects by initiating a signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2] The activation of this pathway occurs within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[3]

The key steps in the MyD88-dependent signaling pathway of this compound are as follows:

-

TLR7 Recognition: this compound, being a small synthetic molecule, binds to TLR7 located in the endosomal membrane. This binding event induces a conformational change in the TLR7 receptor.

-

MyD88 Recruitment: Upon activation, TLR7 recruits the MyD88 adaptor protein. This interaction is mediated by the Toll/interleukin-1 receptor (TIR) domains present in both TLR7 and MyD88.

-

Myddosome Formation: The recruitment of MyD88 initiates the assembly of a larger signaling complex known as the Myddosome. This complex includes IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1.

-

Activation of TRAF6: The IRAK proteins, once phosphorylated, recruit and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Downstream Activation of Transcription Factors: TRAF6 activation leads to the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), leading to its degradation. This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK.

-

-

Gene Expression: Nuclear translocation of NF-κB and activation of other transcription factors, such as AP-1 (activated by MAPKs) and interferon regulatory factors (IRFs), leads to the transcription of a wide range of pro-inflammatory and antiviral genes.[3]

Downstream Effects and Cytokine Production

The activation of the MyD88-dependent pathway by this compound results in the production of a distinct profile of cytokines and chemokines, leading to the activation and modulation of both innate and adaptive immune responses.

This compound has been shown to induce the dose-dependent production of several key cytokines, including:

-

Type I Interferons (IFN-α/β): Particularly IFN-α, which plays a crucial role in antiviral immunity.[4]

-

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[4][5]

This cytokine milieu contributes to the activation of various immune cells, including natural killer (NK) cells, T cells, and B cells, thereby enhancing the overall immune response.

Quantitative Data

While specific EC50 and IC50 values for this compound are not extensively reported in publicly available literature, dose-dependent effects on cytokine production and cell activation have been documented. The following table summarizes available quantitative data.

| Parameter | Cell Type | Assay | Concentration/Value | Reference |

| Stimulation | Human monocyte-derived dendritic cells | Cytokine production (IL-10, IL-12, IL-23, IL-27) | 250 μM | [5] |

| NK Cell Activation | Murine spleen cells | Cytotoxicity assay | Optimal activity at 50-150 μM | [6] |

| Cytokine Production | Murine spleen cells | ELISA | Dose-dependent production of IL-1α, IL-6, TNF-α, IFN-γ | [4] |

Experimental Protocols

TLR7 Activation Assay using HEK-Blue™ TLR7 Reporter Cells

This protocol describes how to assess the activation of TLR7 by this compound using a commercially available reporter cell line.

Principle: HEK-Blue™ TLR7 cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

96-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 μL of cell culture medium.

-

Stimulation: Prepare serial dilutions of this compound in cell culture medium. Add 20 μL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection: Add 20 μL of the cell supernatant to a new 96-well plate containing 180 μL of HEK-Blue™ Detection medium per well.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: Plot the OD values against the this compound concentrations to generate a dose-response curve and determine the EC50 value.

Cytokine Profiling by ELISA

This protocol provides a general framework for measuring the levels of specific cytokines produced by immune cells upon stimulation with this compound.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in a sample, such as cell culture supernatant.

Materials:

-

Immune cells (e.g., PBMCs, dendritic cells)

-

This compound

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme-conjugate, substrate, and standards)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Cell Stimulation: Plate immune cells at an appropriate density and stimulate with various concentrations of this compound for a specified time (e.g., 24-48 hours). Collect the cell culture supernatant.

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add the cell culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add the enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

MyD88 Immunoprecipitation

This protocol outlines the steps to immunoprecipitate MyD88 and its interacting proteins from this compound-stimulated cells.

Principle: Immunoprecipitation (IP) is used to isolate a specific protein (MyD88) from a cell lysate using an antibody immobilized on a solid support. Co-immunoprecipitated proteins can then be identified by Western blotting.

Materials:

-

Immune cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MyD88 antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

SDS-PAGE gels

-

Western blotting reagents and antibodies against potential interacting proteins (e.g., IRAK1, TRAF6)

Procedure:

-

Cell Stimulation and Lysis: Stimulate cells with this compound for the desired time. Lyse the cells with lysis buffer on ice.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MyD88 antibody overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MyD88 and potential interacting proteins.

Visualizations

References

- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxoribine: A Technical Guide for Immunology and Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has garnered significant interest in the fields of immunology and oncology. It functions as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound triggers a cascade of downstream signaling events, leading to the activation of various immune cells and the production of a distinct profile of cytokines. This guide provides an in-depth overview of this compound's mechanism of action, its applications in immunology and cancer research, and detailed protocols for its use in experimental settings.

Introduction to this compound

This compound is a small molecule immunomodulator recognized for its ability to stimulate the innate immune system.[1] As a guanosine analog, it is specifically recognized by TLR7, an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1][2] Unlike other imidazoquinoline-based TLR7 agonists, this compound demonstrates high specificity for TLR7 and does not stimulate TLR8.[1] This specificity makes it a valuable tool for targeted immunological studies and a potential therapeutic agent.

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. This process is initiated within the endosomal compartment and is dependent on endosomal maturation and acidification.[2][3] The activation of TLR7 by this compound leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[3]

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

-

TLR7 Activation: this compound binds to TLR7 within the endosome.

-

MyD88 Recruitment: The activated TLR7 receptor recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

IRAK Complex Formation: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, including IRAK-1 and IRAK-4.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).

-

Transcription Factor Activation: TRAF6 activation leads to two major downstream branches:

-

NF-κB Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκB, which allows the nuclear translocation of NF-κB subunits (e.g., p50/p65) and the subsequent expression of pro-inflammatory cytokine genes.[3]

-

IRF Pathway: Activation and nuclear translocation of interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production.

-

-

Cytokine Production: The activation of these transcription factors results in the production of a range of cytokines, including type I interferons (IFN-α/β) and pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6.[4]

Applications in Immunology

This compound's ability to activate the innate immune system has led to its use in various immunological research applications.

Dendritic Cell Maturation

This compound is a potent inducer of dendritic cell (DC) maturation.[5] Treatment of human monocyte-derived DCs with this compound upregulates the expression of co-stimulatory molecules such as CD40, CD80, and CD83, as well as the chemokine receptor CCR7, which is crucial for DC migration to lymph nodes.[5] Furthermore, this compound-matured DCs produce significant amounts of Th1- and Th17-polarizing cytokines.[5]

Natural Killer (NK) Cell Activation

This compound has been shown to enhance the cytotoxic activity of natural killer (NK) cells.[6] This activation is associated with the upregulation of the alpha-chain of the IL-2 receptor on NK cells, priming them for enhanced responsiveness to IL-2.[6]

Cytokine Induction

A key feature of this compound's immunostimulatory activity is the induction of a specific set of cytokines. In murine spleen cells, this compound treatment leads to the enhanced expression of IL-1α, TNF-α, TNF-β, IL-6, IFN-α, and IFN-γ.[3] In human dendritic cells, this compound stimulates the production of IL-12, IL-23, IL-27, and IL-10.[5]

Applications in Cancer Research

The immunostimulatory properties of this compound make it an attractive candidate for cancer immunotherapy, both as a standalone agent and in combination with other therapies.

Inhibition of Tumor Growth and Metastasis

In preclinical models, this compound has demonstrated significant anti-tumor activity. In a B16 melanoma lung metastasis model, treatment with this compound resulted in a 96% inhibition of metastasis.[2][4] This effect is attributed to the activation of both NK and non-NK cell-mediated anti-tumor responses.[4]

Adjuvant for Cancer Vaccines

This compound has shown promise as an adjuvant for cancer vaccines. When used in combination with irradiated B16 melanoma cells in a vaccine formulation, this compound significantly protected mice from a subsequent challenge with live tumor cells.[2][4]

Quantitative Data

The following tables summarize the quantitative data available for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Reference |

| Dendritic Cell Maturation | Human Monocyte-Derived DCs | 250 µM | [5] |

| NK Cell Activation | Murine Spleen Cells | 50-150 µM | [6] |

| Cytokine Induction (IL-12) | Human Monocyte-Derived DCs | >1000 pg/mL | [5] |

| Cytokine Induction (IL-23) | Human Monocyte-Derived DCs | ~4000 pg/mL | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference |

| B16 Melanoma Lung Metastasis | 2 mg this compound, four injections on alternate days | 96% inhibition of metastasis | [2][4] |

| B16 Melanoma Vaccine Adjuvant | This compound with irradiated B16 cells | Significant reduction in lung tumors upon challenge | [2][4] |

Experimental Protocols

Dendritic Cell Maturation Assay

This protocol describes the in vitro maturation of human monocyte-derived dendritic cells (Mo-DCs) using this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Recombinant human GM-CSF

-

Recombinant human IL-4

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CD40, anti-CD80, anti-CD83, anti-CCR7)

Procedure:

-

Isolate monocytes from PBMCs by adherence or magnetic cell sorting.

-

Culture monocytes for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) to generate immature Mo-DCs.

-

On day 6, add this compound to the culture at a final concentration of 250 µM.

-

Incubate for an additional 48 hours.

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorescently labeled antibodies against maturation markers.

-

Analyze the expression of maturation markers by flow cytometry.

NK Cell Cytotoxicity Assay

This protocol outlines a method to assess the effect of this compound on NK cell-mediated cytotoxicity.

Materials:

-

Murine spleen cells (as effector cells)

-

YAC-1 cells (as target cells)

-

This compound

-

Complete RPMI-1640 medium

-

Cytotoxicity assay kit (e.g., based on calcein-AM or LDH release)

Procedure:

-

Isolate spleen cells from mice.

-

Culture spleen cells in complete RPMI-1640 medium in the presence of this compound (50-150 µM) for 10 hours.

-

Prepare target YAC-1 cells according to the cytotoxicity assay kit instructions (e.g., labeling with calcein-AM).

-

Co-culture the this compound-treated spleen cells (effector cells) with the labeled YAC-1 cells (target cells) at various effector-to-target ratios (e.g., 10:1, 25:1, 50:1) in a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Measure the release of the label (e.g., calcein-AM fluorescence or LDH activity) in the supernatant according to the kit manufacturer's protocol.

-

Calculate the percentage of specific lysis.

Experimental and Logical Workflows

Conclusion

This compound is a valuable research tool for investigating TLR7-mediated immune responses and holds significant potential as a therapeutic agent in oncology. Its specificity for TLR7 allows for targeted activation of the innate immune system, leading to dendritic cell maturation, enhanced NK cell activity, and a potent anti-tumor response. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals exploring the applications of this compound in immunology and cancer research. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility.

References

- 1. invivogen.com [invivogen.com]

- 2. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

In Vivo Activation of Natural Killer Cells by Loxoribine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has demonstrated potent immunostimulatory properties, particularly in the activation of natural killer (NK) cells. As a selective agonist for Toll-like receptor 7 (TLR7), this compound triggers a signaling cascade that enhances the cytotoxic and cytokine-producing functions of NK cells, making it a compound of significant interest for immunotherapy applications. This technical guide provides an in-depth overview of the in vivo activation of NK cells by this compound, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways and experimental workflows.

Core Mechanism of Action: TLR7 Agonism

This compound's primary mechanism of action is through the activation of TLR7, an endosomal pattern recognition receptor.[1] This interaction initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors).[2][3] This cascade results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for the subsequent activation and enhancement of NK cell effector functions.[4][5] The activation of NK cells by this compound is at least partially dependent on IFN-α/β.[4][5]

Quantitative Analysis of this compound-Mediated NK Cell Activation in Vivo

The administration of this compound to murine models has been shown to significantly enhance the cytolytic activity of splenic NK cells in a dose-dependent manner.

Table 1: In Vivo Dose-Response of this compound on Murine Splenic NK Cell Activity

| This compound Dose (mg/mouse, i.v.) | Optimal Response Time | Duration of Elevated Activity | Reference |

| 3 | 6 hours | > 96 hours | [6] |

Table 2: Synergistic Effect of this compound and Interleukin-2 (IL-2) on Cytolytic Activity

| Treatment | Timing of Administration | Outcome | Reference |

| This compound (2 mg) + IL-2 (10,000 U, twice daily) | This compound followed by IL-2 | Cytolytic activity exceeded the sum of individual agents | [6] |

| This compound (2 mg) + IL-2 (25,000 U, single dose) | This compound administered 24 hours before IL-2 | Greatest enhancement of NK/LAK activity | [6] |

This compound treatment also leads to the upregulation of the alpha chain of the IL-2 receptor (CD25) on NK cells within hours of administration, priming them for enhanced responsiveness to IL-2.[6]

Experimental Protocols

In Vivo Activation of Murine NK Cells

This protocol describes the in vivo administration of this compound to mice to activate NK cells for subsequent analysis.

Materials:

-

This compound (7-allyl-8-oxoguanosine)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

8-12 week old C57BL/6 or BALB/c mice

-

Syringes and needles for intravenous injection

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in sterile PBS to the desired concentration. A typical optimal dose is 3 mg per mouse.[6] The final injection volume should be approximately 200 µL.

-

Animal Handling: Acclimatize mice for at least one week before the experiment.

-

Administration: Administer the this compound solution via intravenous (i.v.) injection into the tail vein. For control groups, inject an equivalent volume of sterile PBS.

-

Time Course: Euthanize mice at various time points post-injection (e.g., 6, 24, 48, 72, and 96 hours) to assess the kinetics of NK cell activation.[6]

-

Spleen Harvest: Aseptically remove the spleens and place them in ice-cold sterile PBS or RPMI-1640 medium for immediate processing.

Isolation of Murine Splenic NK Cells

This protocol details the enrichment of NK cells from harvested spleens using immunomagnetic negative selection.

Materials:

-

Harvested mouse spleens

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

70 µm cell strainer

-

Red blood cell lysis buffer (e.g., ACK lysis buffer)

-

Mouse NK Cell Isolation Kit (negative selection)

-

Magnetic separator

Procedure:

-

Spleen Dissociation: In a sterile petri dish, gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

-

Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature and then neutralize with excess RPMI-1640 medium.

-

Cell Counting and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the pellet in the appropriate buffer provided with the isolation kit. Perform a cell count and determine viability.

-

NK Cell Enrichment: Follow the manufacturer's protocol for the immunomagnetic negative selection kit. This typically involves adding a cocktail of biotinylated antibodies against non-NK cell markers, followed by the addition of magnetic streptavidin particles.

-

Magnetic Separation: Place the tube in a magnetic separator. The unlabeled NK cells are poured off into a new tube, while the magnetically labeled non-NK cells remain attached to the tube wall.

-

Purity Assessment: Assess the purity of the isolated NK cells (typically CD3-NK1.1+) by flow cytometry.

Chromium-51 Release Cytotoxicity Assay

This assay measures the cytotoxic activity of this compound-activated NK cells against a susceptible target cell line, such as YAC-1.

Materials:

-

Isolated murine NK cells (effector cells)

-

YAC-1 lymphoma cell line (target cells)

-

Sodium Chromate (Na2-51CrO4)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate 1 x 10^6 YAC-1 cells with 100 µCi of 51Cr in complete medium for 1 hour at 37°C. Wash the labeled cells three times with medium to remove excess unincorporated 51Cr.

-

Assay Setup: Plate the 51Cr-labeled YAC-1 target cells at 1 x 10^4 cells per well in a 96-well round-bottom plate.

-

Effector Cell Addition: Add the isolated NK cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Experimental Workflows

This compound-Induced NK Cell Activation Pathway

The following diagram illustrates the signaling cascade initiated by this compound in an NK cell, leading to its activation.

Caption: this compound signaling pathway in NK cells.

Experimental Workflow for In Vivo Assessment of this compound

The diagram below outlines the key steps in an experiment designed to evaluate the in vivo effects of this compound on NK cell function.

Caption: Experimental workflow for this compound studies.

Conclusion

This compound is a potent in vivo activator of natural killer cells, primarily through its agonistic activity on TLR7. This leads to enhanced NK cell cytotoxicity and cytokine production, effects that are further amplified in the presence of IL-2. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design and execute robust preclinical studies to further investigate the therapeutic potential of this compound in immuno-oncology and other fields where enhanced NK cell function is desirable. Further research is warranted to fully elucidate the downstream signaling events in NK cells and to translate these promising preclinical findings into clinical applications.

References

- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Toll-Like Receptors in Natural Killer Cells and Their Application for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxoribine: A Technical Guide to its Application as a Potential Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxoribine, a guanosine analog, has emerged as a potent immunostimulatory agent with significant potential as a vaccine adjuvant. Its mechanism of action is centered on the specific activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. By engaging the TLR7 pathway, this compound triggers a cascade of downstream signaling events, leading to the activation of various immune cells and the production of a robust cytokine response. This activity translates into a significant enhancement of both humoral and cellular immunity when co-administered with a vaccine antigen. This technical guide provides an in-depth overview of this compound's core properties, its mechanism of action, and practical guidance on its preclinical evaluation as a vaccine adjuvant.

Introduction to this compound

This compound (7-allyl-7,8-dihydro-8-oxoguanosine) is a synthetic small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] It is a potent stimulator of the immune system, upregulating the activity of a wide range of immune cells including B cells, T cells, natural killer (NK) cells, and macrophages.[3] This broad-spectrum immune activation makes it a promising candidate for use as an adjuvant in vaccines against a variety of pathogens.

Mechanism of Action: TLR7 Agonism and Downstream Signaling

This compound exerts its immunostimulatory effects by specifically binding to and activating TLR7, an endosomal pattern recognition receptor.[1][2] Unlike some other imidazoquinoline-based TLR7/8 agonists, this compound is highly specific for TLR7 and does not stimulate TLR8.[1]

The activation of TLR7 by this compound initiates a MyD88-dependent signaling pathway, which is a central cascade in the innate immune response.[4][5][6][7] This pathway culminates in the activation of key transcription factors, including NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[1][5][8]

Signaling Pathway Diagram

Immunological Effects as a Vaccine Adjuvant

The activation of the TLR7 pathway by this compound leads to a range of immunological effects that enhance the efficacy of co-administered antigens.

-

Enhanced Antibody Production: this compound has been shown to significantly augment antigen-specific antibody responses.[3] This includes increasing the titers of various immunoglobulin isotypes.

-

Induction of Cellular Immunity: this compound promotes the development of robust T-cell responses, including both CD4+ and CD8+ T cells.[3] This is critical for protection against intracellular pathogens and for long-term immunological memory.

-